Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)-

Description

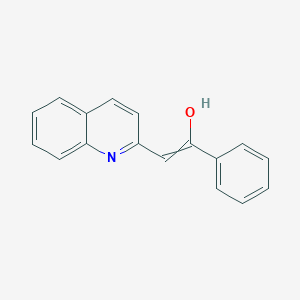

Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- (hereafter referred to as Compound A) is a ketone derivative featuring a phenyl group, an ethanone backbone, and a quinolinylidene moiety in the Z-configuration.

Properties

CAS No. |

101126-37-8 |

|---|---|

Molecular Formula |

C17H13NO |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

1-phenyl-2-quinolin-2-ylethenol |

InChI |

InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-12,19H |

InChI Key |

CPNCDRMJYWQPSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3C=C2)O |

Origin of Product |

United States |

Preparation Methods

Spectroscopic Analysis

X-ray Crystallography

A related quinoline derivative (1-(4-phenylquinolin-2-yl)propan-1-one) crystallizes in a monoclinic system with a dihedral angle of 15.2° between the phenyl and quinoline rings, suggesting similar planarity for the target compound.

Challenges and Optimization Strategies

Scientific Research Applications

Synthesis of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)-

The synthesis typically involves the condensation of 2-quinolinecarboxaldehyde with acetophenone under basic conditions. Common bases used include sodium hydroxide or potassium hydroxide, with the reaction conducted in solvents like ethanol or methanol. This process allows for the formation of the desired compound through a series of steps including refluxing and purification methods.

Biological Activities

Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- has been studied for its diverse biological activities:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant anticancer activities. For instance, studies have shown that related quinoline derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

- Antimicrobial Effects : The compound also demonstrates potential antimicrobial and antifungal properties. Its mechanism may involve the inhibition of microbial DNA replication or interference with metabolic enzymes.

Pharmacological Applications

The pharmacological potential of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- is notable:

- Lead Compound for Drug Development : Due to its promising biological activities, it serves as a lead compound in the development of new therapeutic agents aimed at treating various diseases including cancer and infections .

- Mechanism of Action : The compound's mechanism often involves interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting replication processes in microorganisms and cancer cells.

Industrial Applications

In addition to its biological significance, this compound finds utility in industrial applications:

- Synthesis of Dyes and Pigments : The structural features of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- make it suitable for the synthesis of various dyes and pigments used in materials requiring specific color properties.

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| (E)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone | Different spatial arrangement | Similar biological activities |

| 2-Phenylquinoline | Simpler structure | Limited applications compared to (Z) form |

| Quinoline-2-carbaldehyde | Precursor for synthesis | Used in various chemical reactions |

The unique structural configuration of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- imparts distinct chemical properties that enhance its efficacy as a building block in organic synthesis and drug development.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Anticancer Activity : A study demonstrated that derivatives of this compound showed potent activity against multiple cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy against several bacterial strains, revealing that certain derivatives exhibited stronger activity compared to traditional antibiotics.

- Drug Development Initiatives : Ongoing research focuses on modifying the chemical structure to enhance bioavailability and reduce toxicity while maintaining therapeutic efficacy .

Mechanism of Action

The mechanism of action of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features

Compound A shares a common ethanone core with several derivatives but differs in substituents and conjugation patterns:

Key Observations :

- Substituents like triazole (in ) or quinolone (in ) introduce distinct electronic effects, influencing reactivity and applications.

Key Observations :

- Compound A’s synthesis likely parallels methods for quinoline derivatives, employing phosphoranylidene reagents (e.g., 1-phenyl-2-(triphenylphosphoranylidene)ethanone) .

- Lower yields in triazole derivatives (22.7% in ) highlight challenges in heterocyclic coupling compared to condensation-based routes for quinolones .

Spectroscopic and Photophysical Properties

Available data for analogs suggest substituent-dependent trends:

Key Observations :

- Triazole derivatives exhibit distinct aromatic proton signals (e.g., δ 8.03–8.26 ppm) , while quinolone analogs (Q1–Q3) display fluorescence useful in sensing applications .

- Compound A’s conjugated system may enable unique photophysical behavior, though empirical data are lacking.

Key Observations :

- Phenylamino derivatives (e.g., ) target bacterial enzymes, while Schiff bases () show broader antimicrobial activity.

Biological Activity

Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms underlying the activity of this compound, focusing on its anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- has the following chemical properties:

- Molecular Formula: C17H13NO

- Molecular Weight: 247.29100 g/mol

- CAS Number: 101126-37-8

- LogP: 3.11240

This compound features a quinoline moiety which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Synthesis

The synthesis of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- typically involves the condensation of appropriate phenyl and quinoline derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity while ensuring structural integrity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)-. It has demonstrated significant cytotoxic effects against various cancer cell lines:

The compound exhibits a mechanism of action that includes the inhibition of key proteins involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit CDK2 and EGFR with IC50 values of 1.60 µM and 0.40 µM respectively, indicating its potential as a multi-target agent in cancer therapy .

Antioxidant Activity

Ethanone derivatives are also evaluated for their antioxidant properties . The ability to scavenge free radicals contributes to their therapeutic potential in preventing oxidative stress-related diseases. Studies have shown that these compounds can effectively reduce oxidative damage in cellular models .

Other Biological Activities

In addition to anticancer and antioxidant activities, Ethanone derivatives have been investigated for:

- Antimicrobial Properties: Some studies suggest that quinoline-based compounds exhibit activity against various bacterial strains, potentially addressing antibiotic resistance issues .

- Anti-inflammatory Effects: Preliminary data indicate that certain derivatives may modulate inflammatory pathways, although further research is needed to elucidate these effects fully .

Case Studies

Several case studies have documented the efficacy of Ethanone derivatives in preclinical settings:

- Study on MCF7 Spheroids: A screening of a library of compounds identified Ethanone derivatives with high cytotoxicity against MCF7 spheroids, indicating their potential effectiveness in solid tumors .

- In Vivo Models: Animal studies have shown promising results where Ethanone derivatives significantly reduced tumor growth in xenograft models while exhibiting minimal toxicity to normal tissues .

Q & A

Basic Research Questions

Q. How can the crystal structure of (Z)-Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)- be determined experimentally?

- Methodological Answer : X-ray crystallography is the primary method for resolving the crystal structure. Use SHELXD for phase determination and SHELXL for refinement, leveraging high-resolution data to resolve the Z-configuration and quinolinylidene geometry. Programs like ORTEP-3 or WinGX can visualize thermal ellipsoids and validate hydrogen bonding or π-π stacking interactions .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O) and quinolinylidene C=N stretches. Compare with reference data for similar ethanone derivatives (e.g., 1-(2-furanyl)ethanone IR spectra at 2 cm⁻¹ resolution) .

- Mass Spectrometry : Use electron ionization (EI-MS) to confirm molecular ion peaks and fragmentation patterns. Cross-reference with exact mass data (e.g., 214.0463 Da for related metabolites) .

- Gas Chromatography (GC) : Optimize column polarity (e.g., DB-5ms) and temperature programming to assess purity, using retention indices from analogous compounds like 1-(2-methylphenyl)ethanone .

Q. What synthetic strategies are recommended for preparing this compound?

- Methodological Answer : Employ condensation reactions (e.g., Claisen-Schmidt) between phenyl ethanone precursors and quinoline derivatives. Use anhydrous conditions and catalysts like HCl or NaOH to promote enaminone formation, as demonstrated in chalcone synthesis .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

- If IR suggests a non-planar carbonyl but X-ray shows planarity, re-examine sample purity or consider dynamic effects via variable-temperature NMR.

- For ambiguous mass fragments, use high-resolution MS (HRMS) or tandem MS (MS/MS) to differentiate isobaric interferences .

- Validate crystallographic models with R-factor convergence tests in SHELXL and omit-map validation .

Q. What mechanistic insights explain the stability of the Z-isomer over the E-isomer?

- Methodological Answer : Perform density functional theory (DFT) calculations to compare steric and electronic effects. Analyze conjugation between the quinolinylidene moiety and the ethanone group, which may stabilize the Z-configuration via intramolecular hydrogen bonding or reduced steric hindrance. Experimental validation can include variable-temperature NMR to assess rotational barriers .

Q. How can the compound’s reactivity in cross-coupling reactions be optimized?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) under inert conditions. Use kinetic studies (e.g., monitoring via LC-MS) to identify optimal reaction temperatures and solvent polarities. The electron-withdrawing quinolinylidene group may require activating agents like Cs₂CO₃ for Suzuki-Miyaura couplings .

Q. What strategies mitigate challenges in isolating the pure Z-isomer?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.